REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.[CH2:7]([O:9][C:10]1[CH:18]=[CH:17][C:13]([C:14]([OH:16])=O)=[CH:12][CH:11]=1)[CH3:8].Cl.[NH2:20][C:21]1([C:24]([O:26][CH2:27][CH3:28])=[O:25])[CH2:23][CH2:22]1.C(N(CC)CC)C.Cl>ClCCl.CN(C)C=O>[CH2:7]([O:9][C:10]1[CH:11]=[CH:12][C:13]([C:14]([NH:20][C:21]2([C:24]([O:26][CH2:27][CH3:28])=[O:25])[CH2:23][CH2:22]2)=[O:16])=[CH:17][CH:18]=1)[CH3:8] |f:2.3|
|
Name
|
|
Quantity
|
189 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
334.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
Cl.NC1(CC1)C(=O)OCC
|
Name
|
|
Quantity
|
631 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the reaction mixture for approximately 16 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrate the mixture under reduced pressure until a constant weight
|
Type
|
ADDITION
|
Details
|
Dilute
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous layer with dichloromethane (1 L)
|
Type
|
WASH
|
Details
|
Wash the organic layer with water (2 L) and brine (2 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the solution over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
FILTRATION
|
Details
|
filter
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC=C(C(=O)NC2(CC2)C(=O)OCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 478 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |